

Spectroscopic Data for 2,4-Difluoro-3-methylbenzylamine: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzylamine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2,4-Difluoro-3-methylbenzylamine**. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its structural and electronic properties as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.

Introduction

2,4-Difluoro-3-methylbenzylamine is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable tools for elucidating and confirming this structure, providing a unique fingerprint of the molecule. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **2,4-Difluoro-3-methylbenzylamine**, both ^1H and ^{13}C NMR are crucial for confirming the substitution pattern on the benzene ring and the integrity of the benzylamine moiety.

¹H NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Difluoro-3-methylbenzylamine** in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.^[1] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d_6) or acetone- d_6 .^{[1][2]}
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methyl and aminomethyl groups.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic-H (H-5)	6.8 - 7.0	Doublet of doublets	JH-F, JH-H	1H
Aromatic-H (H-6)	7.0 - 7.2	Triplet of doublets	JH-F, JH-H	1H
CH_2 (benzyl)	~3.8	Singlet	-	2H
CH_3 (methyl)	~2.2	Triplet	JH-F	3H
NH_2 (amine)	1.5 - 2.0	Broad singlet	-	2H

¹³C NMR Spectroscopy

Experimental Protocol:

- Sample Preparation: A slightly more concentrated sample (20-50 mg) in the same deuterated solvent is preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.
- Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Use proton broadband decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required.

Predicted ¹³C NMR Data:

The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents due to large C-F coupling constants.

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)
C-CN ₂	140 - 145	Triplet
C-F (C-2)	158 - 162	Doublet
C-CH ₃	120 - 125	Doublet of doublets
C-F (C-4)	160 - 164	Doublet
C-H (C-5)	115 - 120	Doublet
C-H (C-6)	125 - 130	Singlet
CH ₂ (benzyl)	~45	Singlet
CH ₃ (methyl)	~15	Quartet

NMR Experimental Workflow:

Caption: Workflow for FT-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: For a relatively small and volatile molecule like **2,4-Difluoro-3-methylbenzylamine**, Electron Ionization (EI) is a suitable hard ionization technique that will provide fragmentation information. [3][4][5][6][7] Electrospray Ionization (ESI), a softer technique, can also be used, which would primarily show the protonated molecular ion. [4][5]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Predicted Mass Spectrum Data (EI):

The molecular formula is $C_8H_9F_2N$, and the monoisotopic mass is approximately 157.07 g/mol . [8]

m/z	Proposed Fragment	Notes
157	$[M]^+$	Molecular ion
156	$[M-H]^+$	Loss of a hydrogen atom
142	$[M-NH]^+$	Loss of an imine radical
127	$[M-CH_2NH_2]^+$	Benzylic cleavage, loss of the aminomethyl radical

| 109 | $[C_7H_4F_2]^+$ | Further fragmentation of the aromatic ring |

Mass Spectrometry Workflow:

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of **2,4-Difluoro-3-methylbenzylamine**. ^1H and ^{13}C NMR confirm the connectivity of the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy identifies the key functional groups, including the amine and fluoro substituents. Mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation pathways. Together, these techniques offer a robust method for the unambiguous identification and structural verification of this compound, which is essential for its application in research and development.

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